Benzothiophene

Beschreibung

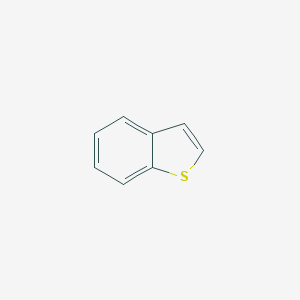

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHBMOGCRZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30281-16-4 | |

| Record name | Benzo[b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30281-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052736 | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-15-8 | |

| Record name | Benzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIANAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073790YQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzothiophene core structure and aromaticity

An In-depth Technical Guide to the Benzothiophene Core: Structure, Aromaticity, and Therapeutic Potential

Introduction

This compound, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This bicyclic system, with the molecular formula C₈H₆S, is a cornerstone in medicinal chemistry and materials science.[2][3] It is a naturally occurring component of petroleum-related deposits like lignite tar.[2] The this compound scaffold is recognized as a "privileged structure" in drug discovery, as its derivatives exhibit a vast array of biological activities.[4][5] These include anti-cancer, anti-inflammatory, antimicrobial, anti-diabetic, and kinase-inhibiting properties.[4][6][7] Marketed drugs such as the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal sertaconazole feature this core structure, highlighting its therapeutic significance.[1][7] This guide provides a detailed examination of the this compound core's structure, aromaticity, chemical properties, and its pivotal role in the development of novel therapeutics.

Core Structure and Physicochemical Properties

Benzo[b]thiophene is the most common isomer, where the benzene and thiophene rings are fused at the 2,3-position of the thiophene ring.[8] The molecule is planar, with all its carbon atoms being sp² hybridized.[8] This planarity is a key contributor to its aromatic character. It is a white, solid compound with an odor similar to naphthalene.[1][2] this compound is generally insoluble in water but soluble in common organic solvents like acetone, ether, and benzene.[1][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆S | [1][2] |

| Molar Mass | 134.20 g/mol | [1][10] |

| Appearance | White solid / Colorless to pale yellow liquid | [1][2][9] |

| Melting Point | 28–32 °C | [1][2] |

| Boiling Point | 221–222 °C | [1][2] |

| Density | 1.149 g/mL at 25 °C | [1][11] |

| Resonance Energy | 58 kcal/mol | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Data | Reference |

| UV-Vis (in ethanol) | λmax: 227, 257, 288 nm | [11] |

| ¹³C NMR | Signals confirm the electronic structure's symmetry. Carbons adjacent to sulfur show significant shifts. | [12] |

| IR | Characteristic peaks corresponding to aromatic C-H and C=C stretching. | [10][13] |

Aromaticity of the this compound Core

The stability and characteristic reactivity of this compound are derived from its aromaticity. Aromatic compounds are cyclic, planar, fully conjugated, and adhere to Hückel's rule, which dictates the presence of (4n + 2) π-electrons, where 'n' is a non-negative integer.[14][15][16]

This compound fulfills all these criteria:

-

Cyclic and Planar: It is a bicyclic planar system.[8]

-

Fully Conjugated: It possesses a continuous ring of p-orbitals across both the benzene and thiophene rings.

-

Hückel's Rule: The this compound system contains 10 π-electrons (8 from the carbon atoms and 2 from the sulfur atom's lone pair). This fits the (4n + 2) rule with n=2, confirming its aromatic nature.[8]

The delocalization of these 10 π-electrons across the bicyclic structure results in significant resonance energy (58 kcal/mol), which imparts high thermal stability to the molecule.[8] The aromaticity is also supported by computational studies and experimental observations of its chemical behavior, particularly its propensity for substitution rather than addition reactions.[17][18]

Caption: this compound core and its major resonance structures.

Chemical Reactivity

The aromatic nature of this compound dictates its reactivity. It primarily undergoes electrophilic substitution reactions.[8]

-

Electrophilic Substitution: Unlike benzene, the fused thiophene ring is more susceptible to electrophilic attack. The reaction predominantly occurs at the C3 position, which has a higher electron density compared to the C2 position.[8][17] This is because the carbocation intermediate formed by attack at C3 is more stabilized by resonance, with the positive charge being delocalized over the benzene ring without disrupting its aromaticity. Common electrophilic substitution reactions include nitration and halogenation.[19]

-

Nucleophilic Substitution: While less common, nucleophilic substitution can occur, particularly on halogenated benzothiophenes.[20] For instance, halogen atoms at the C2 or C3 positions can be displaced by nucleophiles.[20]

-

Lithiation: this compound can be deprotonated using strong bases like n-butyllithium, typically at the C2 position, to form a 2-lithiothis compound intermediate. This is a powerful synthetic tool for introducing various functional groups at this position.[20]

Synthesis of the this compound Core

Numerous synthetic strategies have been developed to construct the this compound scaffold, reflecting its importance in organic chemistry.[6][21] These methods often involve the cyclization of appropriately substituted benzene derivatives.

A prevalent modern approach is the electrophilic cyclization of o-alkynyl thioanisoles. This method offers a direct route to 2,3-disubstituted benzothiophenes under moderate reaction conditions and tolerates a wide range of functional groups.[3]

Caption: General workflow for this compound synthesis.

Table 3: Selected Experimental Protocols for this compound Synthesis

| Reaction Type | Protocol Summary | Reference |

| Friedländer-type Reaction | A mixture of 3-amino-2-formyl this compound (0.5 mmol), a ketone (0.7 mmol), ethanol (10 mL), and aqueous NaOH (0.5 mL, 7 M) is refluxed for 12 hours. The reaction is quenched with 10% HCl, and the resulting precipitate is filtered, washed, and dried. | [22] |

| Domino Reaction | A mixture of 3-amino-2-formyl this compound (0.5 mmol), a hydrazine derivative (0.55 mmol), ethanol (10 mL), and acetic acid (~5 drops) is refluxed for 12 hours. The product is precipitated by adding distilled water, then filtered, washed, and dried. | [22] |

| Palladium-Catalyzed Oxidative Cyclization | A stainless steel autoclave is charged with PdI₂ (0.056 mmol), KI (2.80 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (1.12 mmol) in MeOH (56 mL). The autoclave is pressurized with CO (32 atm) and air (up to 40 atm) and heated. The product is purified by column chromatography. | [23] |

| Visible-Light-Promoted Cyclization | A mixture of a disulfide and an alkyne is subjected to visible light irradiation in the presence of a photocatalyst, leading to the formation of the this compound ring through a radical pathway. | [24] |

Role in Medicinal Chemistry and Drug Development

The this compound core is a versatile scaffold for designing biologically active molecules.[5] Its rigid, planar structure and the presence of the electron-rich sulfur atom allow for specific interactions with biological targets like enzymes and receptors through mechanisms such as hydrogen bonding, π-π stacking, and van der Waals forces.[5] The core's chemical stability and relatively low toxicity further enhance its appeal in drug design.[25]

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities:

-

Anti-cancer: Compounds like Raloxifene and Arzoxifene are prominent examples.[26] Many derivatives act by inhibiting key enzymes involved in cancer progression, such as protein kinases or topoisomerases.[5][26]

-

Kinase Inhibition: Benzothiophenes are effective scaffolds for developing multi-target kinase inhibitors.[27][28] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[26]

-

Anti-inflammatory: Zileuton, an inhibitor of 5-lipoxygenase, is used to treat asthma.[1][5]

-

Antimicrobial and Antifungal: The scaffold is present in drugs like Sertaconazole and has been used to develop new agents against various pathogens.[1][5]

Case Study: this compound Derivatives as Multi-Kinase Inhibitors

Chemoresistance in cancer often arises from the activation of alternative signaling pathways when a single target is inhibited.[27] Multi-target therapies, which simultaneously block several cancer-relevant targets, offer a promising strategy to overcome this challenge.[28] this compound derivatives have emerged as potent multi-kinase inhibitors.

For example, specific 5-hydroxythis compound derivatives have been shown to inhibit a range of kinases including DYRK1A, DYRK1B, CLK1, CLK4, DRAK1, and haspin.[26][27][29][30] These kinases are involved in critical cellular processes such as cell cycle regulation, pre-mRNA splicing, and apoptosis.[27][29] By inhibiting these targets, this compound compounds can induce cell cycle arrest (e.g., at the G2/M phase), trigger apoptosis (programmed cell death), and inhibit cancer cell migration.[27][28]

Caption: this compound as a multi-kinase inhibitor.

Conclusion

The this compound core, with its unique structural and electronic properties, is a molecule of profound importance. Its inherent aromaticity provides a stable and synthetically versatile scaffold that has been extensively explored by researchers in medicinal chemistry and materials science. The demonstrated success of this compound-based drugs and the continued discovery of derivatives with potent and diverse biological activities, particularly as multi-target kinase inhibitors, ensure that this heterocyclic system will remain a focal point for future research and the development of next-generation therapeutics.

References

- 1. books.rsc.org [books.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of the Pharmacological Activities and Synthesis of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Hückel's rule - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. purechemistry.org [purechemistry.org]

- 17. conference.pixel-online.net [conference.pixel-online.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. taylorfrancis.com [taylorfrancis.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Domino Reaction Protocol to Synthesize this compound-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. rsc.org [rsc.org]

- 25. globalresearchonline.net [globalresearchonline.net]

- 26. researchgate.net [researchgate.net]

- 27. Development of 5-hydroxythis compound derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development of 5-hydroxythis compound derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Discovery of novel this compound derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic structure and reactivity profile make it a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including quantitative data, detailed experimental protocols for property determination and key chemical transformations, and visualizations of fundamental processes to aid in research and development.

Physical and Spectroscopic Properties

This compound is a white, crystalline solid at room temperature with an odor reminiscent of naphthalene.[1] It is a stable aromatic compound with a planar structure.[2]

General Physical Properties

The fundamental physical constants of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | References |

| Molecular Formula | C₈H₆S | [1][3][4] |

| Molecular Weight | 134.20 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [1][2][5] |

| Odor | Naphthalene-like | [1][2][4][5] |

| Melting Point | 28 - 32 °C | [1][5][6] |

| Boiling Point | 221 - 222 °C | [1][3][5] |

| Density | 1.15 g/cm³ (at 20 °C) | [1][6] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ether, benzene, alcohol).[3][5][7][8] | |

| Vapor Pressure | 1.33 hPa (at 20 °C) | [1][6] |

| Flash Point | 91 - 94 °C | [6][8] |

| Refractive Index | 1.637 - 1.638 | [2][3][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound and its derivatives.

| Spectroscopic Technique | Key Data and Interpretation |

| UV-Vis Spectroscopy | λmax in ethanol at 227, 257, and 288 nm.[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching within the rings, and vibrations associated with the thiophene moiety. |

| ¹H NMR Spectroscopy | Aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm).[8] Specific shifts in CDCl₃ are approximately: δ 7.88 (H-7), 7.82 (H-4), 7.42 (H-2), 7.36 (H-6), 7.33 (H-5), 7.33 (H-3). |

| ¹³C NMR Spectroscopy | Chemical shifts for the carbon atoms are distinct, for example: C2 (~126.3 ppm), C3 (~122.6 ppm), C3a (~139.7 ppm), C4 (~123.9 ppm), C5 (~123.8 ppm), C6 (~124.3 ppm), C7 (~121.8 ppm), C7a (~139.0 ppm). |

Chemical Properties and Reactivity

This compound is an aromatic compound with a resonance energy of approximately 58 kcal/mol, which dictates its chemical behavior.[1] The presence of the sulfur heteroatom influences the electron distribution and reactivity of the bicyclic system.

Electrophilic Aromatic Substitution

Electrophilic substitution is a key reaction for the functionalization of the this compound core. The reaction preferentially occurs at the C3 position of the thiophene ring, which is more electron-rich and can better stabilize the intermediate cation compared to the C2 position.[1][9] The benzene ring portion of the molecule is less reactive towards electrophiles than the thiophene ring.[9]

Common electrophilic substitution reactions include:

-

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) typically in a solvent like acetic acid, leading to 3-halo-benzothiophene.

-

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C3 position.

-

Sulfonation: Reaction with fuming sulfuric acid to yield this compound-3-sulfonic acid.

-

Friedel-Crafts Acylation: Introduction of an acyl group, usually at the C3 position, using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.[10]

Oxidation

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide). Common oxidizing agents include hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives are important intermediates in further synthetic transformations.

Reduction

The this compound ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C) can reduce the thiophene ring to afford 2,3-dihydrothis compound. More forcing conditions can lead to the reduction of the benzene ring as well. Birch reduction, using sodium or lithium in liquid ammonia with an alcohol, is another method to achieve partial reduction of the aromatic system.

Cycloaddition Reactions

While the aromaticity of this compound makes it generally unreactive in cycloaddition reactions under normal conditions, its derivatives can participate in such transformations. For instance, oxidation to the this compound S-oxide or S,S-dioxide reduces the aromatic character of the thiophene ring, allowing it to act as a dienophile or diene in Diels-Alder reactions. Dearomative [3+2] cycloaddition reactions have also been reported with nitrobenzothiophenes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the physical and chemical properties of this compound.

Determination of Physical Properties

Objective: To determine the melting point range of a solid this compound sample as an indicator of purity.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Solid this compound sample (finely powdered)

-

Spatula

-

Watch glass

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Press the open end of a capillary tube into the powdered sample on a watch glass, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known, set the heating rate to be rapid until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A pure compound will have a sharp melting range of 1-2 °C. Impurities will typically cause a depression and broadening of the melting range.[5]

Objective: To assess the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

This compound sample

-

Solvents: Water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rod

Procedure:

-

Place approximately 20-30 mg of the this compound sample into a clean, dry test tube.

-

Add 1 mL of the solvent to be tested (e.g., water) to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is soluble. If a significant amount of solid remains, it is insoluble. If partial dissolution occurs, it is sparingly soluble.

-

Repeat the procedure for each of the other solvents.

-

For the acidic (HCl) and basic (NaOH) solutions, observe if a reaction (e.g., salt formation leading to dissolution) occurs.

-

Record the solubility of this compound in each solvent.

Protocols for Chemical Reactions

Objective: To synthesize 3-acetylthis compound via electrophilic aromatic substitution.

Materials:

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture in an ice bath to 0 °C.

-

Add acetyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the mixture to stir for an additional 15 minutes to form the acylium ion complex.

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-acetylthis compound.

Objective: To selectively oxidize the sulfur atom of this compound.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Sodium sulfite solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to approximately 10-15 °C.

-

Add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath and slowly add it to a beaker of cold water.

-

Quench any excess hydrogen peroxide by the dropwise addition of a 10% aqueous sodium sulfite solution until a test with potassium iodide-starch paper is negative.

-

Extract the aqueous mixture with DCM (3 x 30 mL).

-

Combine the organic extracts and wash with water and saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound-S-oxide, can be purified by recrystallization.

Objective: To selectively reduce the thiophene ring of this compound.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethanol or ethyl acetate as solvent

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

-

Filter agent (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Carefully add the 10% Pd/C catalyst (typically 5-10 mol % relative to the substrate) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

-

Once the reaction is complete, carefully vent the hydrogen from the system and purge with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude 2,3-dihydrothis compound, which can be purified further if necessary.

Conclusion

This compound remains a cornerstone heterocyclic system in the development of new chemical entities. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for its effective utilization. This guide has provided a consolidated resource of this essential data, coupled with practical experimental protocols and conceptual visualizations, to support the endeavors of researchers and professionals in the chemical and pharmaceutical sciences. The versatile chemistry of the this compound nucleus, particularly its susceptibility to electrophilic substitution and the modifiable nature of its sulfur atom, ensures its continued relevance in the design and synthesis of novel molecules with tailored functions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of dithis compound by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. research.tue.nl [research.tue.nl]

- 8. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their this compound S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzothiophene Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the anti-leukotriene agent zileuton, and the antifungal sertaconazole.[1][3] In materials science, the this compound core is a key building block for organic semiconductors and dyes like thioindigo.[1][4] Given its broad applicability, the development of efficient and versatile synthetic methods to access substituted benzothiophenes is a significant focus of contemporary organic chemistry.[2]

This guide provides a comprehensive overview of core synthetic strategies for constructing the this compound skeleton, detailing key reaction classes, presenting comparative quantitative data, and offering standardized experimental protocols.

Palladium-Catalyzed Synthesis Methods

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful and versatile routes to construct the this compound core with high efficiency and functional group tolerance.[5] Key strategies include the annulation of aryl sulfides with alkynes and intramolecular C-H/C-S coupling.

Palladium-Catalyzed Annulation of Aryl Sulfides and Alkynes

A convergent and highly flexible method involves the palladium-catalyzed reaction between aryl sulfides and internal alkynes to form 2,3-disubstituted benzothiophenes.[6] This approach is noted for its broad substrate scope and functional group compatibility, making it valuable for creating diverse molecular libraries.[6]

Data Presentation: Palladium-Catalyzed Annulation

| Entry | Aryl Sulfide | Alkyne | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenyl sulfide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | DMA | 120 | 85 | [5][6] |

| 2 | 4-Methoxyphenyl sulfide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | DMA | 120 | 78 | [5] |

| 3 | 4-Chlorophenyl sulfide | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | DMA | 120 | 72 | [5] |

| 4 | Naphthyl sulfide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | DMA | 120 | 88 | [5] |

Experimental Protocol: Palladium-Catalyzed Annulation

-

Reaction Setup: In a nitrogen-filled glovebox, add the aryl sulfide (1.0 equiv), alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and triphenylphosphine (10 mol%) to an oven-dried reaction vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a suitable concentration (e.g., 0.2 M).

-

Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 120 °C.

-

Monitoring: Stir the reaction mixture for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,3-disubstituted this compound.[5]

Aryne-Based this compound Synthesis

The reaction of arynes with alkynyl sulfides provides a powerful and direct one-step method for synthesizing a wide range of 3-substituted and multisubstituted benzothiophenes.[7] This approach is valued for its good functional group tolerance and ability to construct complex derivatives that are otherwise difficult to access.[8][9] The aryne is typically generated in situ from an o-silylaryl triflate precursor in the presence of a fluoride source like cesium fluoride (CsF).[8]

Data Presentation: Aryne Reaction with Alkynyl Sulfides

| Entry | Aryne Precursor | Alkynyl Sulfide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-(Trimethylsilyl)phenyl triflate | Ethyl (phenylethynyl)sulfane | MeCN | 60 | 3 | 81 | [9] |

| 2 | 2-(Trimethylsilyl)phenyl triflate | Ethyl (cyclohex-1-en-1-ylethynyl)sulfane | MeCN | 60 | 1 | 85 | [9] |

| 3 | 4-Fluoro-2-(trimethylsilyl)phenyl triflate | Ethyl (phenylethynyl)sulfane | MeCN | 60 | 1 | 80 | [9] |

| 4 | 4-Methoxy-2-(trimethylsilyl)phenyl triflate | Ethyl (p-tolylethynyl)sulfane | MeCN | 60 | 1 | 72 | [9] |

Experimental Protocol: Aryne-Based Synthesis

-

Reaction Setup: To an oven-dried vial, add the alkynyl sulfide (1.0 equiv) and cesium fluoride (CsF, 3.0-4.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN). To this suspension, add the o-silylaryl triflate (aryne precursor, 2.0-3.0 equiv) via syringe.

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at 60 °C.

-

Monitoring: Stir the reaction for 1-3 hours until the starting material is consumed, as indicated by TLC.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography on silica gel to afford the pure this compound product.[8][9]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a classical and effective method for preparing 3-hydroxy-2-thiophenecarboxylates by reacting α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[10][11] These products are versatile intermediates that can be further modified to generate a variety of substituted benzothiophenes.[12] The reaction proceeds through a sequence of base-catalyzed conjugate additions followed by a cyclization step.[13]

Data Presentation: Fiesselmann Synthesis Variants

Quantitative data for the classical Fiesselmann synthesis is often presented in the context of specific, complex target molecules rather than simple tables. The key variables are the choice of base and solvent, which direct the reaction towards cyclization.

| Reactant 1 | Reactant 2 | Base | Key Outcome | Reference |

| β-Ketoester | Thioglycolic acid | NaOMe / MeOH | Favors cyclized 3-hydroxy-2-thiophenecarboxylate | [12] |

| Acetylenic ester | Thioglycolic acid ester | Pyridine / Triethylamine | Formation of thioacetal and subsequent cyclization | [10][13] |

| Cyclic β-ketoester | Thioglycolic acid | KOH | Esterification and cyclization | [10] |

Experimental Protocol: Fiesselmann Synthesis (General)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thioglycolic acid ester (1.0 equiv) in a suitable solvent (e.g., methanol, pyridine).

-

Base Addition: Cool the solution in an ice bath and slowly add the base (e.g., sodium methoxide, triethylamine, 1.1 equiv).

-

Substrate Addition: Add the α,β-acetylenic ester or β-ketoester (1.0 equiv) dropwise to the cooled solution while stirring.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the 3-hydroxy-2-thiophenecarboxylate intermediate.[10][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Chemistry-Synthesis of this compound | PDF [slideshare.net]

- 4. A Review on the Synthetic Methods towards Benzothienobenzothiophenes | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]

- 9. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

The Unseen Sulfur: A Technical Guide to the Natural Occurrence of Benzothiophene in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of crude oil's complex composition to explore the natural occurrence of benzothiophene. As a sulfur-containing aromatic compound, this compound and its derivatives are not only significant contaminants impacting fuel quality but also hold potential interest for researchers in various fields, including geochemistry and drug development, where the this compound scaffold is a recurring motif in bioactive molecules. This document provides a comprehensive overview of its presence in different crude oils, detailed analytical methodologies for its quantification, and the geochemical factors influencing its abundance.

Quantitative Analysis of this compound in Crude Oil

The concentration of this compound in crude oil is highly variable and contingent on several factors, including the source rock, depositional environment, thermal maturity, and overall sulfur content of the petroleum. Generally, crude oils with higher sulfur content, often classified as "sour," tend to contain higher concentrations of organosulfur compounds, including this compound and its alkylated derivatives.

Below is a summary of representative quantitative data for this compound and related compounds in various petroleum fractions. It is important to note that concentrations can fluctuate significantly between different crude oil sources.

| Crude Oil Type/Fraction | Compound | Concentration Range (µg/g) | Analytical Method | Reference |

| Crude Oil | This compound | 0.95 - 4.31 | m-SPE, GC-ToFMS | [1] |

| Thiophene | 0.43 - 1.94 | m-SPE, GC-ToFMS | [1] | |

| 3-Methylthiophene | 0.78 - 1.63 | m-SPE, GC-ToFMS | [1] | |

| Dithis compound | 1.55 - 2.09 | m-SPE, GC-ToFMS | [1] | |

| Gasoline | This compound | Not typically a major component | GC-PFPD | [2] |

| Diesel | This compound | Present, contributes to sulfur content | GC-SCD | [3] |

| Kerosene | This compound | Present, contributes to sulfur content | m-SPE, GC-ToFMS | [1] |

Key Observations:

-

This compound is a consistently detected organosulfur compound in crude oil, although its concentration can be lower than its alkylated derivatives like dithis compound.[4]

-

The distribution and abundance of this compound and its derivatives can serve as geochemical indicators to assess the thermal maturity and depositional environment of the source rock.[4]

-

Heavier crude oils, characterized by lower API gravity, generally exhibit higher concentrations of sulfur compounds, including benzothiophenes.[5][6]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in a complex matrix like crude oil requires sophisticated analytical techniques. Gas chromatography coupled with a sulfur-selective detector is the most common approach.

Sample Preparation: Extraction and Fractionation

Objective: To isolate the aromatic fraction containing this compound from the crude oil matrix.

Methodology:

-

Asphaltene Precipitation:

-

Accurately weigh approximately 1 gram of crude oil into a beaker.

-

Add n-heptane in a 40:1 (v/w) ratio to the crude oil.

-

Stir the mixture for at least 2 hours to precipitate the asphaltenes.

-

Filter the mixture through a 0.45 µm filter paper to separate the asphaltenes (solid) from the maltenes (liquid).

-

-

SARA (Saturates, Aromatics, Resins, Asphaltenes) Fractionation:

-

The maltene fraction is concentrated under a gentle stream of nitrogen.

-

The concentrated maltenes are then subjected to column chromatography using activated silica gel or alumina.

-

Elution of Saturates: Elute the saturate fraction using a non-polar solvent such as n-hexane.

-

Elution of Aromatics: Elute the aromatic fraction, which contains this compound, using a solvent of intermediate polarity, typically a mixture of hexane and dichloromethane (e.g., 70:30 v/v).

-

Elution of Resins: Elute the resin fraction using a more polar solvent mixture, such as dichloromethane and methanol (e.g., 50:50 v/v).

-

Collect each fraction separately and concentrate them under nitrogen.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the isolated aromatic fraction.

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector | |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Column | |

| Column Type | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 60 °C, hold for 2 minutes |

| Ramp 1 | 10 °C/min to 160 °C, hold for 2 minutes |

| Ramp 2 | 5 °C/min to 300 °C, hold for 10 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

Quantification:

-

An external calibration curve is prepared using certified this compound standards of known concentrations.

-

An internal standard (e.g., deuterated this compound or another suitable sulfur-containing compound not present in the sample) is added to both the standards and the samples to correct for variations in injection volume and instrument response.

-

The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Visualizing Key Relationships and Workflows

Factors Influencing this compound Concentration in Crude Oil

The presence and concentration of this compound in crude oil are not arbitrary but are governed by a series of geochemical and geological factors. This diagram illustrates the logical relationships between these factors.

Caption: Logical relationships influencing this compound in crude oil.

Experimental Workflow for this compound Quantification

This diagram outlines the sequential steps involved in the extraction and quantification of this compound from a crude oil sample.

Caption: Experimental workflow for this compound quantification.

Conclusion

The natural occurrence of this compound in crude oil is a multifaceted topic with implications for the petroleum industry, environmental science, and chemical research. Understanding its concentration and distribution provides valuable insights into the origin and history of petroleum reservoirs. The analytical protocols outlined in this guide offer a robust framework for the accurate quantification of this important organosulfur compound, enabling further research into its geochemical significance and potential applications. As analytical techniques continue to advance, a more detailed characterization of this compound and its isomers in a wider variety of crude oils will undoubtedly emerge, enriching our understanding of the complex world of petroleum geochemistry.

References

The Multifaceted Biological Activities of Benzothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene, a bicyclic aromatic heterocycle, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their structural versatility allows for a wide range of chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A summary of the activities of selected derivatives is presented below.

| Derivative Class | Compound/Analog | Cancer Cell Line(s) | IC50 / GI50 (µM) | Mechanism of Action | Reference(s) |

| This compound Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | Tubulin Polymerization Inhibition | [1] |

| This compound Acrylonitriles | Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | Tubulin Polymerization Inhibition | [1] |

| This compound Acrylonitriles | Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | Tubulin Polymerization Inhibition | [1] |

| 5-Hydroxythis compound Hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 (IC50) | Multi-kinase Inhibition (Clk4, DRAK1, haspin, etc.) | [2][3] |

| 5-Hydroxythis compound Hydrazide | Compound 16b | HCT-116, A549, HeLa | - | Multi-kinase Inhibition | [3] |

| Benzo[b]thiophene 1,1-dioxide | Compound 8b | Various cancer cells | Potent activity | STAT3 Inhibition | [4] |

| Aminobenzo[b]thiophene 1,1-dioxides | Compound 15 | MDA-MB-231, A549, MCF-7, HCT-116 | 0.33 - 0.75 (IC50) | STAT3 Inhibition | |

| 2-Carbonylbenzo[b]thiophene 1,1-dioxide | Compound 6o | MCF-7, MDA-MB-231, DU145, PANC-1, A549 | Single-digit µM (IC50) | STAT3 Inhibition | |

| Benzo[b]furan derivatives | Compound 26 | MCF-7 | 0.057 (IC50) | PI3K/Akt/mTOR Inhibition | [5] |

| Benzo[b]furan derivatives | Compound 36 | MCF-7 | 0.051 (IC50) | PI3K/Akt/mTOR Inhibition | [5] |

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors[4]. They typically function by blocking the phosphorylation of STAT3, which prevents its dimerization, nuclear translocation, and subsequent activation of target gene transcription.

References

- 1. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 5-hydroxythis compound derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 5-hydroxythis compound derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactions of the Benzothiophene Ring System

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic motif integral to the development of numerous pharmaceuticals, agrochemicals, and organic materials.[1][2][3][4] Its unique electronic properties and versatile reactivity make it a cornerstone for synthetic chemists. This guide provides a detailed exploration of the key reactions of the this compound ring system, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental reaction of the this compound ring. Due to the electron-donating nature of the sulfur atom, the thiophene ring is more susceptible to electrophilic attack than the benzene ring.[5] The substitution typically occurs at the C3 position, and to a lesser extent, the C2 position.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including this compound.[6][7][8] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group, primarily at the C3 position.[6][7]

Quantitative Data for Vilsmeier-Haack Reaction of Substituted Benzothiophenes

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | This compound | 3-Formylthis compound | 85 | [9] |

| 2 | 2-Methylthis compound | 3-Formyl-2-methylthis compound | 90 | [10] |

| 3 | 3-Bromothis compound | 3-Bromo-2-formylthis compound | Not specified | [6] |

Experimental Protocol: Synthesis of 3-Formylthis compound

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) to the stirred DMF.

-

After the addition is complete, add a solution of this compound (1.34 g, 10 mmol) in anhydrous 1,2-dichloroethane (10 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice (50 g).

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 3-formylthis compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the this compound ring, typically at the C3 or C2 position, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][11][12][13]

Quantitative Data for Friedel-Crafts Acylation of this compound

| Entry | Acylating Agent | Catalyst | Product(s) (Ratio) | Total Yield (%) | Reference |

| 1 | Acetic Anhydride | BF₃·Et₂O | 2-Acetyl & 3-Acetylthis compound | Not specified | [11] |

| 2 | Acetyl Chloride | AlCl₃ | 2-Acetyl & 3-Acetylthis compound | Not specified | [11] |

| 3 | Trifluoroacetic Anhydride/Acetic Acid | H₃PO₄ | 2-Acetyl & 3-Acetylthis compound (1:9) | Not specified | [11] |

Experimental Protocol: Synthesis of 3-Acetylthis compound

-

To a stirred solution of this compound (1.34 g, 10 mmol) in anhydrous carbon disulfide (20 mL) at 0 °C, add anhydrous aluminum chloride (1.47 g, 11 mmol).

-

Add acetyl chloride (0.78 g, 10 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (50 g) and add 1 M hydrochloric acid (20 mL).

-

Separate the organic layer, and extract the aqueous layer with carbon disulfide (2 x 20 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-acetylthis compound.

Oxidation of the Sulfur Atom

The sulfur atom in the this compound ring can be readily oxidized to the corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide).[14][15] These oxidized derivatives are valuable intermediates in organic synthesis and are also found in biologically active molecules.[16]

Quantitative Data for Oxidation of Benzothiophenes

| Entry | Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| 1 | 2,7-Dibromo-BTBT | m-CPBA | 2,7-Dibromo-BTBT S,S-dioxide | 76 | [14] |

| 2 | 2,7-Dibromo-BTBT S,S-dioxide | m-CPBA (excess) | 2,7-Dibromo-BTBT S,S,S',S'-tetraoxide | 83 | [14] |

| 3 | Electron-poor benzothiophenes | H₂O₂/P₂O₅ | Corresponding sulfones | Excellent | [17] |

Experimental Protocol: Synthesis of this compound-1,1-dioxide

-

Dissolve this compound (1.34 g, 10 mmol) in glacial acetic acid (20 mL).

-

Add 30% hydrogen peroxide (3.4 g, 30 mmol) dropwise at room temperature.

-

Heat the reaction mixture at 100 °C for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to obtain this compound-1,1-dioxide.

Reduction of the Thiophene Ring

The thiophene ring of this compound can be reduced to afford 2,3-dihydrothis compound. This is typically achieved using reducing agents like sodium in ethanol or catalytic hydrogenation.

Experimental Protocol: Synthesis of 2,3-Dihydrothis compound

-

In a round-bottom flask, dissolve this compound (1.34 g, 10 mmol) in absolute ethanol (50 mL).

-

Add small pieces of sodium metal (2.3 g, 100 mmol) portion-wise to the solution while stirring.

-

After the sodium has completely reacted, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and carefully add water to decompose any unreacted sodium.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2,3-dihydrothis compound.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound ring system, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[18][19]

Quantitative Data for Suzuki-Miyaura Coupling of Bromobenzothiophenes

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ | Not specified | Not specified |[20] | | 2 | 3-Bromothis compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |[21] |

Experimental Protocol: Synthesis of 2-Phenylthis compound via Suzuki Coupling

-

In a Schlenk flask, combine 2-bromothis compound (213 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

-

Cool the mixture to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane) to obtain 2-phenylthis compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][22][23][24]

Quantitative Data for Sonogashira Coupling of Iodobenzothiophenes

| Entry | Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Iodothiophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 87 |[1] | | 2 | 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 77 |[25] |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)this compound

-

To a solution of 2-iodothis compound (260 mg, 1 mmol) and phenylacetylene (122 mg, 1.2 mmol) in triethylamine (5 mL), add bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol) and copper(I) iodide (10 mg, 0.05 mmol).

-

Stir the reaction mixture at room temperature under an argon atmosphere for 6 hours.

-

Remove the solvent in vacuo.

-

Dissolve the residue in diethyl ether (30 mL), wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane) to afford 2-(phenylethynyl)this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[26][27][28][29][30]

Quantitative Data for Buchwald-Hartwig Amination of Bromobenzothiophenes

| Substrate | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

| 3-Bromo-7-chloro-1-benzothiophene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | 95 | [26] |

| 3-Bromobenzo[b]thiophene | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 80 | [27] |

Experimental Protocol: Synthesis of N-Phenyl-3-aminothis compound

-

In a glovebox, charge a Schlenk tube with 3-bromothis compound (213 mg, 1 mmol), aniline (112 mg, 1.2 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), and tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol).

-

Add racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (25 mg, 0.04 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography on silica gel to give N-phenyl-3-aminothis compound.

Biological Significance and Experimental Workflow

This compound derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][16][31] For instance, certain this compound-1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[16]

The development of new this compound-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Domino Reaction Protocol to Synthesize this compound-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Sulfone synthesis by oxidation [organic-chemistry.org]

- 16. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 19. old.rrjournals.com [old.rrjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. rsc.org [rsc.org]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. ias.ac.in [ias.ac.in]

- 26. benchchem.com [benchchem.com]

- 27. organic-synthesis.com [organic-synthesis.com]

- 28. researchgate.net [researchgate.net]

- 29. rsc.org [rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and biological evaluation of novel this compound derivatives [inis.iaea.org]

Spectroscopic Properties of Benzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene, an aromatic heterocyclic compound, is a pivotal structural motif in a multitude of pharmaceuticals and functional materials. Its unique electronic and structural characteristics, largely elucidated through spectroscopic methods, are of paramount importance in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals six distinct signals corresponding to the six protons on the bicyclic ring system. The chemical shifts (δ) are influenced by the electron-donating sulfur atom and the aromatic ring currents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constants (J) in Hz |

| H-2 | ~7.42 | Doublet | J(H2,H3) = 5.4 |

| H-3 | ~7.33 | Doublet | J(H3,H2) = 5.4 |

| H-4 | ~7.88 | Doublet | J(H4,H5) = 8.0 |

| H-5 | ~7.36 | Triplet | J(H5,H4) = 8.0, J(H5,H6) = 7.2 |

| H-6 | ~7.34 | Triplet | J(H6,H5) = 7.2, J(H6,H7) = 8.0 |

| H-7 | ~7.83 | Doublet | J(H7,H6) = 8.0 |

Data sourced from multiple references and compiled.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number and electronic environment of the carbon atoms in the this compound skeleton. The spectrum typically displays eight signals for the eight carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) in CDCl₃ |

| C-2 | ~126.1 |

| C-3 | ~122.0 |

| C-3a | ~139.5 |

| C-4 | ~124.4 |

| C-5 | ~125.5 |

| C-6 | ~124.1 |

| C-7 | ~122.5 |

| C-7a | ~140.3 |

Data sourced from multiple references and compiled.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups and the overall "fingerprint" of a molecule. The IR spectrum of this compound is characterized by absorptions arising from the vibrations of its aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bending | ~900 - 675 | Strong |

Data sourced from NIST Chemistry WebBook and other spectroscopic databases.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The extended conjugation of the bicyclic aromatic system results in characteristic absorption bands in the ultraviolet region.[4]

Table 4: UV-Vis Spectroscopic Data for this compound in Hexane

| Wavelength of Maximum Absorption (λmax) (nm) |

| ~228 |

| ~258 |

| ~288 |

| ~297 |

Data sourced from comparative spectroscopic studies.[4] The this compound framework contributes to the light absorption properties of polymers, which is a key factor in the development of materials for photovoltaic applications.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh 5-25 mg of purified this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.

-

If any solid particles are present, filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.[7]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16 for the specified concentration).[7]

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans to achieve an adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind 0.05-0.5 mg of the this compound sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[8]

-

Transfer the mixture to a pellet press and apply high pressure (e.g., 10-12 tons/in²) to form a transparent disc.[8]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Use quartz cuvettes for both the sample and a solvent blank.

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Record a baseline spectrum with the cuvette containing the pure solvent.[9]

-

Place the cuvette with the this compound solution in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the spectroscopic data and the molecular structure.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic data and this compound's structural features.

References

- 1. Thianaphthene(95-15-8) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]